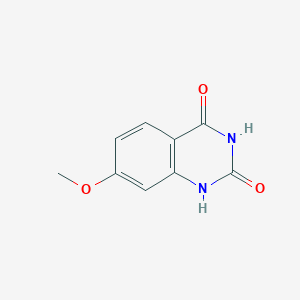

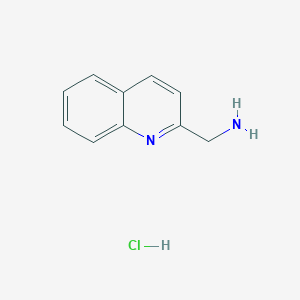

7-Methoxyquinazoline-2,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

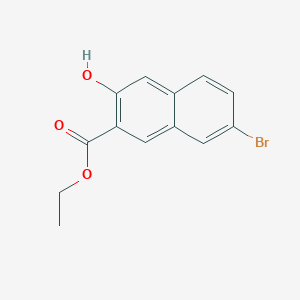

7-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the specific compound 7-Methoxyquinazoline-2,4-diol is not directly synthesized or analyzed in the provided papers, related quinazoline derivatives are frequently studied due to their potential applications in medicinal chemistry, particularly as anticancer agents and kinase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination . For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Another example is the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, which is synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps, with a total yield of 51% . These methods often require optimization to improve yields and reduce by-products.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using techniques such as 1H NMR and MS spectrum . For example, the structure of 4-chloro-7-methoxy-6-pivalamidoquinazoline was confirmed through these methods, and the compound was synthesized in ten steps from 4-methoxybenzoic acid . X-ray crystallography is also used to determine the crystal structure of these compounds, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The Bischler-Napieralski reaction is another reaction used to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a one-pot four-component-click reaction is employed to synthesize triazolyl methoxy phenylquinazolines, showcasing the versatility of quinazoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of methoxy groups can affect the solubility and reactivity of the compounds . The crystal structure analysis provides insights into the molecular packing and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activities

- Synthesis and Biological Activity : The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrates efficacy as an inhibitor of lung cancer cell proliferation (Cai et al., 2019).

- Antitumor Lead and Vascular Disruption : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative, exhibited significant antiproliferative activity and disrupted tumor vasculature, acting as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthesis and Characterization

- Derivative Synthesis : Research has focused on synthesizing derivatives of 7-Methoxyquinazoline-2,4-diol, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, to explore their potential applications (Wang et al., 2015).

- Key Intermediate for Drug Synthesis : The synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib, an antagonist of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) (Rong-dong, 2011).

Drug Development and Optimization

- Apoptosis Induction and Anticancer Agent : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

- PET Imaging Agents for Tumor Detection : Novel F-18 labeled 4-aminoquinazoline derivatives, including derivatives of 7-methoxyquinazoline, were synthesized for potential use as PET imaging agents in tumor detection (Chen et al., 2012).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Quinazoline Schiff base compounds, including derivatives of 7-methoxyquinazoline, have been investigated for their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions (Khan et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-methoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEAXSZDTYHOGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598993 |

Source

|

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinazoline-2,4-diol | |

CAS RN |

62484-12-2 |

Source

|

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)